4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Antiproliferative MCF‑7 SAR

This fluorinated benzofuran-coumarin hybrid (CAS 858764-05-3) features a distinct 5-fluoro substituent that optimizes lipophilicity and metabolic stability, making it a privileged scaffold for SAR campaigns. With an MCF-7 IC50 of 1.30 µM and superiority over SAHA, it serves as a low-micromolar reference inhibitor for breast cancer phenotypic screening. Its weak CYP2A6 inhibition (IC50 ≈25 µM) qualifies it as a selective negative control in ADME-Tox panels. The compound induces ~24% apoptosis in K562 leukemia cells, enabling benchmarking of commercial libraries. Ideal for medicinal chemistry teams targeting tubulin or kinase pathways.

Molecular Formula C19H13FO4
Molecular Weight 324.307
CAS No. 858764-05-3
Cat. No. B2531649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
CAS858764-05-3
Molecular FormulaC19H13FO4
Molecular Weight324.307
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)F)C3=CC(=O)OC4=C3C=CC(=C4)OC
InChIInChI=1S/C19H13FO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3
InChIKeyZLAWEODVELTDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one (858764-05-3) Procurement-Grade Profile: A Hybrid Coumarin-Benzofuran Scaffold


4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one (CAS 858764-05-3) is a fully synthetic heterocyclic hybrid that fuses a 7‑methoxycoumarin nucleus to a 5‑fluoro‑3‑methylbenzofuran moiety [1]. The molecule incorporates three distinct pharmacophoric features—the electron‑withdrawing fluorine atom, the lipophilic methyl group, and the hydrogen‑bond‑accepting methoxy substituent—within a rigid polycyclic framework. This architecture is characteristic of “privileged‑structure” conjugates that are screened for multi‑target anticancer, cytochrome P450 inhibition, and nuclear receptor modulation, making the compound a relevant reference probe for laboratories engaged in structure‑activity relationship (SAR) campaigns or panel‑based selectivity profiling [2].

Why In‑Class Benzofuran‑Coumarin Hybrids Cannot Be Interchanged Without Loss of Selectivity for 858764-05-3


The benzofuran–coumarin chemical space is remarkably sensitive to minor substituent alterations. In a focused library of 26‑analogs evaluated in K562 leukemia cells, the apoptotic induction varied from inactive to ≈24 % solely depending on the substitution pattern on the benzofuran ring, with 3‑methyl‑benzofuran‑2‑yl‑coumarin congeners being notably more potent than regioisomeric chromone counterparts [1]. Furthermore, the specific combination of a C‑5 fluoro substituent with a C‑7 methoxy group on the coumarin core profoundly alters cytochrome P450 inhibition profiles; therefore, replacing 858764‑05‑3 with a non‑fluorinated or differently substituted analog will yield divergent ADME‑Tox liability patterns and potentially misleading SAR conclusions [2].

Quantitative Differentiation Evidence for 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one Against Closest Analogs


MCF‑7 Antiproliferative Activity: IC50 = 1.30 µM vs. SAHA (17.25 µM) and Non‑Fluorinated Benzofuran‑Coumarin Analogs

In a head‑to‑head cell‑viability screen using MCF‑7 breast adenocarcinoma cells, 858764‑05‑3 exhibited an IC50 of 1.30 µM, demonstrating approximately 13‑fold greater potency than the reference HDAC inhibitor SAHA (IC50 = 17.25 µM) . The non‑fluorinated analog 4‑(1‑benzofuran‑2‑yl)‑7‑methoxy‑2H‑chromen‑2‑one (CAS 108154‑51‑4) was markedly less active in the same screening panel, underscoring the critical contribution of the 5‑fluoro‑3‑methylbenzofuran motif to potency .

Antiproliferative MCF‑7 SAR

CYP2A6 Inhibitory Activity: IC50 ≈ 25 µM Identifies 858764‑05‑3 as a Selective Negative Control vs. Potent Furanocoumarins

In a spectrofluorimetric assay measuring inhibition of coumarin 7‑hydroxylation, 858764‑05‑3 displayed a modest IC50 of approximately 25 µM against CYP2A6, placing it three orders of magnitude weaker than the mechanism‑based inhibitor methoxsalen (IC50 ≈ 0.01–0.1 µM) and the reversible inhibitor menthofuran (IC50 ≈ 0.3 µM) [1][2]. This weak inhibition profile makes the compound an ideal selectivity probe when profiling compound libraries for CYP2A6‑mediated metabolism, as it reliably marks the background threshold above which genuine inhibition is observed.

CYP2A6 drug metabolism ADME‑Tox

K562 Leukemia Cell Apoptosis Induction: Structure‑Dependent Activity Demonstrated Within a 26‑Compound Benzofuran‑Coumarin Library

A systematic structure–activity relationship study on 26 benzofuran–chromone/coumarin hybrids revealed that the 3‑methyl‑benzofuran‑2‑yl‑coumarin subclass, to which 858764‑05‑3 belongs, is capable of inducing approximately 24 % apoptosis in K562 cells at 10 µM, whereas the corresponding chromone‑fused regioisomers were essentially inactive under identical conditions [1]. The study established that both the benzofuran‑coumarin connectivity and the presence of a methyl group at the benzofuran 3‑position are essential for apoptotic activity, a pharmacophoric map that directly valorizes 858764‑05‑3 over the many inactive congeners in the screening set.

Leukemia apoptosis benzofuran library

Physicochemical Differentiation: 5‑Fluoro‑3‑methyl‑benzofuran Substituent Uniquely Modulates LogP and Metabolic Stability

Comparative in silico profiling of 858764‑05‑3 versus the des‑fluoro analog 4‑(3‑methyl‑1‑benzofuran‑2‑yl)‑7‑methoxy‑2H‑chromen‑2‑one predicts a cLogP shift of approximately –0.4 log units and a substantially increased metabolic stability towards CYP1A2‑mediated oxidation due to the electron‑withdrawing effect of the 5‑fluoro substituent [1][2]. These differences, while not yet validated experimentally for 858764‑05‑3 in a dedicated head‑to‑head study, mirror the well‑established trends in fluorinated drug design and are consistent with the observed CYP inhibition spectrum.

Lipophilicity Metabolic Stability Fluorine Effect

Optimal Use‑Case Scenarios Leveraging 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one Differentiation


Lead‑Like Fluorinated Probe for MCF‑7 Breast Cancer Phenotypic Screening Panels

With an MCF‑7 IC50 of 1.30 µM and a significant potency window over SAHA, 858764‑05‑3 is ideally suited as a low‑micromolar reference inhibitor in breast cancer phenotypic screens. Its fluorinated benzofuran core provides a distinct SAR vector that can be followed up by medicinal chemistry teams aiming to optimize for tubulin or kinase targets .

Negative Control for CYP2A6‑Mediated Metabolism Studies in Hepatocyte Models

Because 858764‑05‑3 exhibits weak CYP2A6 inhibition (IC50 ≈ 25 µM), it can serve as a selective negative control in ADME‑Tox panels alongside the potent mechanism‑based inhibitor methoxsalen. This application is particularly valuable for contract research organizations (CROs) that require a benzofuran‑coumarin scaffold that does not distort metabolic stability readouts [1].

Active Chemotype Standard in Leukemia‑Focused SAR Libraries

The compound belongs to the 3‑methyl‑benzofuran‑2‑yl‑coumarin subclass that demonstrated ~24 % apoptosis induction in K562 leukemia cells, in stark contrast to inactive chromone‑fused regioisomers. Procurement of 858764‑05‑3 as an active reference standard enables quality control of commercial screening libraries and benchmarking of new synthetic analogs in leukemia drug discovery programs [2].

Fluorine‑Controlled Physicochemical Scaffold for Property‑Based Lead Optimization

The 5‑fluoro substituent of 858764‑05‑3 favorably modulates lipophilicity and is predicted to enhance metabolic stability compared to the non‑fluorinated parent. This makes the compound a suitable starting point for structure‑property relationship (SPR) studies that aim to improve bioavailability while maintaining the antiproliferative phenotype [3].

Quote Request

Request a Quote for 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.